Beta-1 Adrenoceptor Affinity: 500-Fold Higher Binding Affinity vs. (R)-Enantiomer
The (S)-enantiomer of metoprolol demonstrates a 500-fold higher binding affinity for the β1-adrenoceptor compared to the (R)-enantiomer. This differential affinity is quantified by the equilibrium dissociation constants (pKd), where (S)-metoprolol exhibits a pKd of 7.73 ± 0.10 versus 5.00 ± 0.06 for the (R)-form [1]. The β1-selectivity ratio of the (S)-form is approximately 30, which is comparable to that of the racemic mixture, whereas the (R)-form is nearly non-selective with only a 3-fold β1-selectivity [2].
| Evidence Dimension | β1-adrenoceptor binding affinity (pKd, -log equilibrium dissociation constant) |
|---|---|
| Target Compound Data | 7.73 ± 0.10 (S-metoprolol) |
| Comparator Or Baseline | 5.00 ± 0.06 (R-metoprolol) |
| Quantified Difference | Approximately 500-fold higher affinity for (S)-metoprolol |
| Conditions | In vitro competition binding assay using [125I]-(S)-pindolol radioligand in membranes from guinea-pig left ventricular free wall |
Why This Matters
The dramatic difference in receptor binding confirms that the (R)-enantiomer in racemic metoprolol provides negligible contribution to the intended β1-blockade, while still carrying potential for off-target effects.
- [1] Wahlund G, Nerme V, Abrahamsson T, Sjöquist PO. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. Br J Pharmacol. 1990;99(3):592-596. View Source
- [2] Wahlund G, Nerme V, Abrahamsson T, Sjöquist PO. The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol. Br J Pharmacol. 1990;99(3):592-596. View Source
